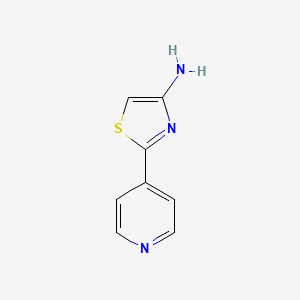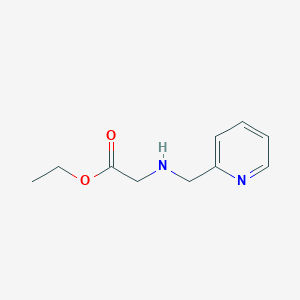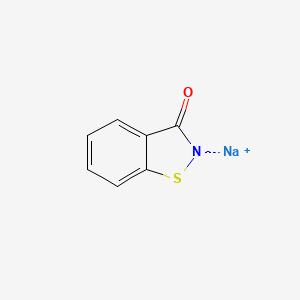![molecular formula C20H20 B1338913 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene CAS No. 89057-44-3](/img/structure/B1338913.png)
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
描述
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon with a unique structure characterized by the presence of four methyl groups at the 5, 5, 10, and 10 positions. This compound is known for its stability and interesting photophysical properties, making it a subject of study in various fields of chemistry and materials science .
作用机制
Target of Action
The primary target of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, also known as COPV1 (Me), is the generation of circularly polarized luminescence (CPL) and high photoluminescence . This compound is used in the creation of conjugates and copolymers that exhibit these properties .
Mode of Action
COPV1 (Me) interacts with its targets by being installed into either the 3,3′- or 6,6′-positions of chiral 2,2′-dioctyloxy-1,1′-binaphthyl . This results in the formation of 2:1 conjugates (monomeric compounds) and 1:1 copolymers . These compounds exhibit high photoluminescence quantum yields of >0.95 while also showing circular dichroism (CD) and CPL .
Biochemical Pathways
The biochemical pathways affected by COPV1 (Me) involve the generation of CPL and high photoluminescence. The dissymmetry factors of CPL (gCPL) for the 3,3′- and 6,6′-monomeric compounds in THF were 6.6 × 10−4 and 3.3 × 10−4, respectively . The 3,3′-isomer has a higher g value than the 6,6′-isomer, which was attributed to the difference in the extent of π-conjugation and the angle between electronic and magnetic transition moments .
Result of Action
The result of the action of COPV1 (Me) is the generation of compounds with high photoluminescence quantum yields and CPL. These compounds are beneficial in applications such as three-dimensional optical displays, optical sensors, and chiroptical switches .
Action Environment
The action of COPV1 (Me) is influenced by the environment in which it is placed. For instance, the gCPL values of the 3,3′-linked and 6,6′-linked copolymers were 1.1 × 10−3 and 6.8 × 10−4, respectively . The structural rigidity of the COPV units is beneficial to achieve relatively high g values while maintaining a photoluminescence quantum yield that is close to unity by using a single type of fluorophore .
生化分析
Biochemical Properties
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with chiral 2,2′-dioctyloxy-1,1′-binaphthyl to form conjugates and copolymers . These interactions are primarily driven by the compound’s rigid structure and high photoluminescence quantum yields, which facilitate efficient energy transfer and binding with biomolecules. The nature of these interactions often involves π-conjugation and the formation of stable complexes that exhibit unique optical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce changes in the expression of specific genes related to photoluminescence and circular dichroism . Additionally, its interaction with cellular proteins can lead to alterations in metabolic pathways, affecting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s rigid structure allows it to form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . These interactions often involve π-conjugation and the formation of carbocations, which play a crucial role in the compound’s biochemical activity. Changes in gene expression are also observed, further elucidating the molecular mechanisms underlying its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can form long-lived carbocations at low temperatures, which undergo isomerization upon temperature increase . These temporal changes can impact the compound’s biochemical activity and its interactions with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in experimental studies to ensure the compound’s efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s rigid structure and high photoluminescence quantum yields facilitate its participation in metabolic flux and the regulation of metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors determining its biochemical activity and effects on cellular function . Understanding these transport mechanisms is essential for optimizing the compound’s use in experimental studies.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the protonation of the precursor in a system containing fluorosulfuric acid and sulfuryl chloride fluoride at low temperatures (around -80°C). This reaction yields a long-lived carbocation intermediate, which can be further manipulated to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene undergoes various chemical reactions, including:
Protonation: Leading to the formation of long-lived carbocations.
Isomerization: The carbocations formed can undergo isomerization to different cationic species.
Common Reagents and Conditions
Protonation: Fluorosulfuric acid and sulfuryl chloride fluoride at low temperatures.
Isomerization: Controlled temperature increase to facilitate the rearrangement of carbocations.
Major Products
Indenium Ion: Formed upon protonation.
Isomerized Cations: Resulting from the rearrangement of the initial carbocation.
科学研究应用
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene has several applications in scientific research:
Photoluminescence Studies: Due to its high photoluminescence quantum yields, it is used in the study of light-emitting materials.
Circularly Polarized Luminescence: Its incorporation into chiral frameworks allows for the study of circularly polarized luminescence, which has applications in optical displays and sensors.
相似化合物的比较
Similar Compounds
5,10-Dihydroindeno[2,1-a]indene: Lacks the methyl groups at the 5 and 10 positions.
Indeno[2,1-a]indene: A simpler structure without the additional methyl groups.
Uniqueness
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is unique due to its high stability and specific photophysical properties, which are enhanced by the presence of the methyl groups. These properties make it particularly useful in studies related to photoluminescence and circularly polarized luminescence .
属性
IUPAC Name |
5,5,10,10-tetramethylindeno[2,1-a]indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHZIRWZLWBQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537036 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89057-44-3 | |
| Record name | 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene (COPV1(Me)) into chiral 2,2′-dioctyloxy-1,1′-binaphthyl structures?
A1: Incorporating COPV1(Me) into chiral 2,2′-dioctyloxy-1,1′-binaphthyl structures leads to the creation of materials exhibiting both high photoluminescence quantum yields (greater than 0.95) and circularly polarized luminescence (CPL) []. This is significant because such materials are highly sought after for applications in areas like display technologies and sensors.
Q2: How does the linkage position of COPV1(Me) to the 2,2′-dioctyloxy-1,1′-binaphthyl unit affect the CPL properties?
A2: Research indicates that the position of COPV1(Me) on the 2,2′-dioctyloxy-1,1′-binaphthyl significantly impacts the material's dissymmetry factor of CPL (gCPL) []. For example, the 3,3′-linked conjugate exhibits a higher gCPL value compared to the 6,6′-linked counterpart. This difference is attributed to variations in π-conjugation extent and the angle between electronic and magnetic transition moments arising from the different linkage positions.
Q3: Why is the structural rigidity of COPV1(Me) important in these conjugated systems?
A3: The rigid structure of COPV1(Me) is crucial for achieving relatively high gCPL values while maintaining near-unity photoluminescence quantum yields []. This structural feature allows for efficient circularly polarized light emission, making these materials promising for applications requiring specific light polarization properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
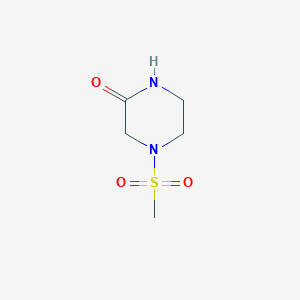

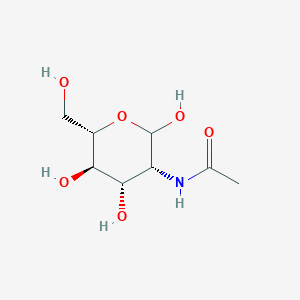
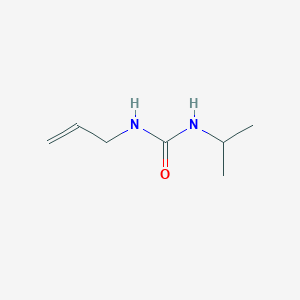
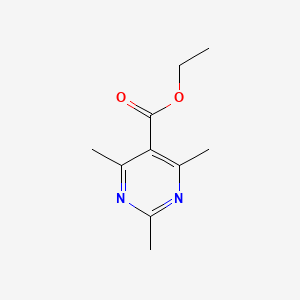
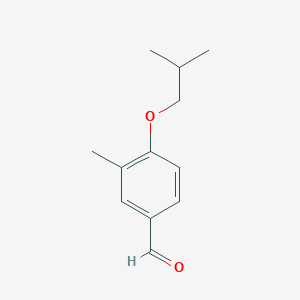
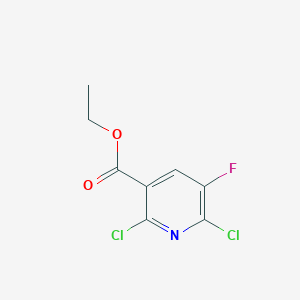
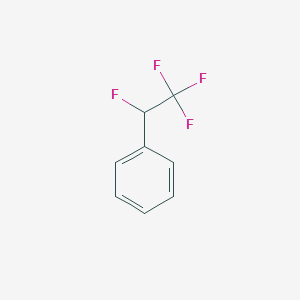
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
